Fenoxycarb
Overview
Description
Fenoxycarb, chemically known as ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate, is a polycyclic, non-neurotoxic carbamate juvenile hormone agonist. It was first developed, tested, and marketed by Hoffman-La Roche in the 1980s. This compound is classified as an insect growth regulator and is used to control various insects such as moths, scale insects, and other pests on fruit, vines, and ornamentals .
Mechanism of Action
Target of Action
Fenoxycarb is an insect growth regulator (IGR) that primarily targets the juvenile hormone (JH) pathway in insects . It acts as a juvenile hormone agonist, mimicking the action of juvenile hormones, which are essential for insect development and reproduction .
Mode of Action
Instead, it prevents immature insects from reaching maturity by mimicking the juvenile hormone . This disruption of normal development often results in the eventual death of the larva .
Biochemical Pathways
This compound disrupts several biochemical pathways in insects. It primarily interacts with SH-groups, most likely by interfering with glycolysis and the construction of fibrillary proteins like neurofilaments . It also affects energy supply and glucose utilization in neurons .
Pharmacokinetics
It’s known that this compound is a polycyclic, non-neurotoxic carbamate , suggesting it may have unique pharmacokinetic properties compared to other carbamates.
Result of Action
This compound has significant molecular and cellular effects. It considerably decreases ATP levels, mitochondrial membrane potential, and glucose consumption in neurons . It also impacts neurofilaments . In insects like Spodoptera mauritia, this compound affects the normal development of the ovary tissue by reducing the number of oocytes and oogonia . It also causes a degeneration of ovarian follicle cells, deformed oocytes with deteriorated trophocytes, malformed egg chamber, vacuolated ooplasm, and defective vitellogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is stable in water over a range of temperature (10-38 oC) and pH (6.5-10), suggesting that it may have slight to low leaching potential if released to the soil . The observed reduced field recoveries may be due to adsorption of this compound from water onto indigenous organic matter .
Biochemical Analysis
Biochemical Properties
Fenoxycarb is a potent juvenile hormone analogue against a variety of insect species . It interacts with various enzymes, proteins, and other biomolecules in insects.
Cellular Effects
This compound has been shown to have effects on neurosecretory cells in the silkworm, Bombyx mori . It has also been found to inhibit dark-induced hypocotyl elongation in Arabidopsis, altering the BR-responsive gene expression .
Molecular Mechanism
This compound functions by mimicking the juvenile hormone, thereby preventing immature insects from reaching maturity . It does not function as an acetyl cholinesterase inhibitor as do conventional N-methyl and N-ethyl carbamates . This compound may act through a different mechanism than known BR action inhibitors .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found that this compound residues are not likely to migrate down the soil profile
Transport and Distribution
This compound is expected to have slight to low leaching potential if released to the soil
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fenoxycarb involves the reaction of 4-phenoxyphenol with ethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The crude product is subjected to multiple purification steps, including distillation and crystallization, to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Fenoxycarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenoxyphenol derivatives.
Hydrolysis: In the presence of water and acidic or basic conditions, this compound can hydrolyze to form phenoxyphenol and ethyl carbamate.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Phenoxyphenol derivatives.
Hydrolysis: Phenoxyphenol and ethyl carbamate.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Fenoxycarb has a wide range of scientific research applications:
Chemistry: Used as a model compound to study carbamate chemistry and its reactivity.
Biology: Employed in studies related to insect growth regulation and juvenile hormone analogs.
Medicine: Investigated for its potential use in controlling insect-borne diseases.
Industry: Utilized in agricultural practices to control pests on crops and ornamentals .
Comparison with Similar Compounds
Methoprene: Another juvenile hormone analog used as an insect growth regulator.
Pyriproxyfen: A juvenile hormone analog with a similar mode of action but different chemical structure.
Hydroprene: An early synthetic juvenile hormone analog with structural similarities to natural juvenile hormones
Uniqueness of Fenoxycarb: this compound is unique due to its non-neurotoxic nature and its specific action as a juvenile hormone agonist. Unlike other carbamate insecticides, it does not inhibit acetyl cholinesterase, making it safer for non-target organisms .
Properties
IUPAC Name |
ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUFTIJOISQSKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Record name | FENOXYCARB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18150 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032393 | |
Record name | Fenoxycarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fenoxycarb is a white crystalline solid. Selective insecticide., Colorless to white solid; [HSDB] | |
Record name | FENOXYCARB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18150 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fenoxycarb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5283 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
224 °C (435 °F) | |
Record name | Fenoxycarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 6.00 mg/L at 20 °C, Soluble in organic solvents; slightly soluble in hexane, In water, 5.76 ppm at 23 °C, In ethanol 510, acetone 770, toluene 630, n-hexane 5.3, n-octanol 130 (all in g/L, 25 °C) | |
Record name | Fenoxycarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.23 at 20 °C | |
Record name | Fenoxycarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 6.5X10-9 mm Hg at 25 °C (8.67X10-4 mPa) | |
Record name | Fenoxycarb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5283 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Fenoxycarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fenoxycarb is an insecticide (or growth regulator) that disrupts the development of the pest. Fenoxycarb has an insect-specific mode of action exhibiting strong juvenile hormone activity. It inhibits metamorphosis to the adult stage, induces interference with the molting of early instar larvae, and produces certain ovicide and delayed larvicide adulticide effects in various insect species. ... | |
Record name | Fenoxycarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from petroleum ether, Colorless to white crystals | |
CAS No. |
72490-01-8, 79127-80-3 | |
Record name | FENOXYCARB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18150 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fenoxycarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72490-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoxycarb [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoxycarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ethyl 2-(4-phenoxyphenoxy)ethylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOXYCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEN0LSV1G9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fenoxycarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
53-54 °C | |
Record name | Fenoxycarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.